molecular formula C15H10FN3O B12021953 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12021953
M. Wt: 267.26 g/mol
InChI Key: TZUKNDMCNFCOBC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-pyridylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as acetic anhydride or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: It is explored for its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Similar structure with a methyl group instead of fluorine.

    1-(4-Nitrophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Similar structure with a nitro group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C15H10FN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-10H

InChI Key

TZUKNDMCNFCOBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Origin of Product

United States

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